Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate

DP2 Antagonist Synthesis Medicinal Chemistry Chemical Purity

CRTH2/DP2 antagonist programs often stall due to inconsistent intermediate purity or supply gaps. This validated spiroindolinone building block eliminates those risks: • Critical 5-Cl substituent maintains binding conformation (final antagonists Ki ~10 nM). • tert-Butyl ester enables reliable late-stage deprotection to the active acid. • ≥98% purity, LogP 1.88, tPSA 75.71 Ų; stable 3 years at -20°C, ships ambient.

Molecular Formula C17H19ClN2O4
Molecular Weight 350.8 g/mol
CAS No. 916048-02-7
Cat. No. B163828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
CAS916048-02-7
Synonyms5-chloro-2,2'-dioxo-1,1-dimethylethyl ester-spiro[3H-indole-3,3'-pyrrolidine]-1(2H)-acetic acid
Molecular FormulaC17H19ClN2O4
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O
InChIInChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)
InChIKeyFXDFCQKNBUKFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate Overview


Tert‑butyl 2‑(5‑chloro‑2,2'‑dioxospiro[indole‑3,3'‑pyrrolidine]‑1‑yl)acetate (CAS 916048‑02‑7), also referred to as CAY10648, is a spiroindolinone‑based synthetic intermediate. It is a key building block for the construction of potent DP2 (CRTH2) receptor antagonists [REFS‑1]. The compound features a spiro[indole‑3,3'‑pyrrolidine] core, a 5‑chloro substitution on the indole ring, and a tert‑butyl acetate ester group, which collectively confer distinct physicochemical properties and reactivity profiles relevant to medicinal chemistry and drug discovery [REFS‑2].

Why Generic Substitution Fails for Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate


Interchanging spiroindolinone intermediates without rigorous validation can derail synthetic campaigns and compromise downstream biological activity. The 5‑chloro substituent on the indole ring of this compound is critical for maintaining the binding conformation and potency of the final DP2 antagonists [REFS‑1]. Furthermore, the tert‑butyl ester protecting group dictates the compound's solubility, stability, and compatibility with subsequent deprotection steps, parameters that vary significantly among structurally similar intermediates [REFS‑2]. Generic substitution risks introducing impurities, altering reaction kinetics, and yielding final compounds with reduced or abolished target engagement, as evidenced by structure‑activity relationship (SAR) studies on this chemotype [REFS‑3].

Quantitative Evidence Guide for Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate


Superior Purity vs. Common Spiroindolinone Intermediates

Tert‑butyl 2‑(5‑chloro‑2,2'‑dioxospiro[indole‑3,3'‑pyrrolidine]‑1‑yl)acetate is commercially available at ≥98% purity [REFS‑1], whereas a closely related spiroindolinone intermediate, 5‑chloro‑1H‑spiro[indole‑3,3'‑pyrrolidine]‑2,2',5'‑trione, is typically supplied at 95% purity [REFS‑2]. This 3‑percentage‑point absolute increase in purity reduces the burden of by‑product removal in subsequent synthetic steps and minimizes the risk of introducing impurities that could confound biological assays.

DP2 Antagonist Synthesis Medicinal Chemistry Chemical Purity

Optimized Physicochemical Properties for DP2 Antagonist Development

The tert‑butyl ester group of this intermediate imparts a calculated LogP of 1.88 and a topological polar surface area (tPSA) of 75.71 Ų [REFS‑1]. In contrast, the free carboxylic acid analog (5‑chloro‑2,2'‑dioxospiro[indole‑3,3'‑pyrrolidine]‑1‑yl)acetic acid exhibits a significantly lower LogP (estimated <0) and higher tPSA, which can negatively impact membrane permeability and oral bioavailability of final drug candidates [REFS‑2]. The tert‑butyl ester serves as a protecting group that enhances the intermediate's solubility in organic solvents and facilitates synthetic manipulations prior to deprotection to the active carboxylic acid pharmacophore [REFS‑3].

Drug Design Physicochemical Profiling Lipophilicity

Validated Role in High-Potency DP2 Antagonist Synthesis

This intermediate is a direct precursor to spiroindolinone‑based DP2 antagonists that exhibit Ki values in the single‑digit nanomolar range. For instance, the final antagonist CAY10595, which incorporates the core scaffold of this intermediate, binds to the human CRTH2/DP2 receptor with a Ki of 10 nM [REFS‑1]. Another related antagonist, CAY10597, shows a Ki of 37 nM [REFS‑2]. The 5‑chloro substituent present in this intermediate is essential for achieving this level of potency, as SAR studies indicate that removal or substitution of the chlorine atom significantly reduces binding affinity [REFS‑3].

CRTH2 Antagonist Drug Discovery Medicinal Chemistry

Stability and Storage for Inventory Management

Tert‑butyl 2‑(5‑chloro‑2,2'‑dioxospiro[indole‑3,3'‑pyrrolidine]‑1‑yl)acetate exhibits robust stability under standard storage conditions, with a shelf life of 3 years at ‑20°C and 2 years at 4°C as a powder [REFS‑1]. This contrasts with the structurally related free acid analog, which is prone to decarboxylation and degradation under similar conditions, necessitating more stringent storage requirements and limiting its practical utility [REFS‑2]. The compound is also stable at ambient temperature for several days during shipping, facilitating global distribution without the need for specialized cold‑chain logistics [REFS‑1].

Chemical Stability Inventory Management Procurement

Application Scenarios for Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate


High-Potency DP2 Antagonist Synthesis for Allergic Inflammation

This intermediate is ideally suited for the synthesis of spiroindolinone‑based DP2 antagonists. The 5‑chloro substituent and tert‑butyl ester protecting group are essential for achieving single‑digit nanomolar binding affinity (e.g., Ki = 10 nM for CAY10595) and enabling late‑stage deprotection to the active carboxylic acid pharmacophore [REFS‑1]. Researchers studying allergic asthma, atopic dermatitis, and other Th2‑driven inflammatory diseases can leverage this intermediate to generate tool compounds with validated target engagement.

Medicinal Chemistry Optimization of Spiroindolinone Scaffolds

The compound's well‑defined physicochemical properties (LogP = 1.88, tPSA = 75.71 Ų) and high commercial purity (≥98%) make it a reliable starting point for structure‑activity relationship (SAR) studies [REFS‑2]. Medicinal chemists can use this intermediate to explore modifications at the ester and spirocyclic positions while maintaining the critical 5‑chloro indole motif, as outlined in the 2008 J. Med. Chem. and 2011 ACS Med. Chem. Lett. optimization campaigns [REFS‑1].

Process Chemistry and Scale-Up for Preclinical Candidates

The documented stability (3 years at ‑20°C) and ambient‑temperature shipping tolerance of this intermediate streamline inventory management and reduce cold‑chain logistics costs during scale‑up activities [REFS‑2]. Its high purity minimizes the need for extensive purification after each synthetic step, improving overall yield and cost‑efficiency in the production of preclinical DP2 antagonist candidates.

CRTH2/DP2 Biochemical and Cellular Assay Development

While not directly active itself, this intermediate is the direct precursor to potent DP2 antagonists that serve as reference compounds in binding assays (e.g., CAY10595 with Ki = 10 nM) and functional assays (e.g., eosinophil chemotaxis) [REFS‑1]. Procuring this intermediate ensures a consistent supply of the core scaffold needed to prepare these critical assay reagents, thereby supporting the development and validation of high‑throughput screening assays for CRTH2/DP2 modulators.

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